GSK143 -

GSK143

Catalog Number: EVT-287466
CAS Number:
Molecular Formula: C17H22N6O2
Molecular Weight: 342.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GSK143 is a potent and highly selective SYK inhibitor showing good efficacy in the rat Arthus model. The Syk inhibitor GSK143 reduces macrophage activation and mast cell degranulation in vitro. In addition, it inhibits manipulation-induced intestinal muscular inflammation and restores intestinal transit in mice.

Fostamatinib Disodium

Compound Description: Fostamatinib disodium is an oral prodrug of fostamatinib, a potent and selective inhibitor of spleen tyrosine kinase (Syk). It is used to treat chronic immune thrombocytopenia (ITP) in adults. []

R406

Compound Description: R406 is an orally bioavailable inhibitor of Syk, known to block B-cell antigen receptor signaling and show promising preclinical activity in chronic lymphocytic leukemia. []

Entospletinib (GS-9973)

Compound Description: Entospletinib is a selective inhibitor of Syk, investigated for its potential in treating chronic lymphocytic leukemia. []

GSK143

Compound Description: GSK143 is a highly potent, selective, and orally efficacious spleen tyrosine kinase (Syk) inhibitor. Research suggests GSK143 reduces macrophage activation and mast cell degranulation in vitro, inhibits manipulation-induced intestinal muscular inflammation, and restores intestinal transit in mice. [, , , , ]

P505-15 (PRT062607)

Compound Description: P505-15 is a selective Syk inhibitor known to inhibit B-cell signaling and function both in vitro and in vivo. It has shown potential in augmenting the activity of fludarabine in chronic lymphocytic leukemia. []

Doxantrazole

Compound Description: Doxantrazole is a mast cell stabilizer used to prevent and treat allergic reactions. Research indicates it significantly increases gastrointestinal transit, reduces inflammation, and prevents the recruitment of immune cells in the intestinal muscularis of mice. []

Overview

GSK143 is a synthetic organic compound recognized for its potent and selective inhibition of spleen tyrosine kinase, an enzyme critical in various immune signaling pathways. This compound has garnered attention in both scientific research and potential therapeutic applications due to its favorable physicochemical properties, including good aqueous solubility and oral bioavailability. GSK143 is classified as a spleen tyrosine kinase inhibitor, which positions it as a valuable tool in the study of immune responses and related diseases.

Source and Classification

GSK143 was developed as part of research efforts aimed at creating selective inhibitors of spleen tyrosine kinase. It belongs to a class of compounds that have shown promise in treating autoimmune diseases, chronic lymphocytic leukemia, and inflammatory conditions. The compound's development is documented in various scientific publications and patents, highlighting its significance in medicinal chemistry and pharmacology .

Synthesis Analysis

The synthesis of GSK143 involves multiple steps, beginning with the preparation of key intermediates. Industrial production methods are optimized for scalability and cost-effectiveness, employing techniques such as continuous flow chemistry and automated synthesis to enhance efficiency. The synthesis typically requires the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Technical Details

  • Key Intermediates: The synthesis starts with specific precursors that undergo various transformations.
  • Reaction Conditions: Controlled temperature and pressure are maintained throughout the synthesis to optimize yield.
  • Automation: Automated systems are utilized to streamline the process, ensuring reproducibility.
Molecular Structure Analysis

GSK143 has a complex molecular structure that contributes to its biological activity. The compound's structure features multiple functional groups that facilitate its interaction with the target enzyme.

Structure Data

  • Chemical Formula: C12H12N4O3S
  • Molecular Weight: 284.31 g/mol
  • 3D Structure: The spatial arrangement of atoms within GSK143 is crucial for its binding affinity to spleen tyrosine kinase.
Chemical Reactions Analysis

GSK143 participates in various chemical reactions, which can modify its structure and biological activity. Key reactions include:

  • Oxidation: GSK143 can be oxidized under specific conditions to form oxidized derivatives that may exhibit altered biological properties.
  • Reduction: The compound can undergo reduction reactions, yielding different forms with potential therapeutic implications.
  • Substitution: GSK143 can engage in substitution reactions where functional groups are replaced, leading to new derivatives .

Technical Details

  • Common Reagents: Oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride are frequently used.
  • Reactivity Profiles: The reactivity of GSK143 is influenced by its functional groups, which dictate the types of reactions it can undergo.
Mechanism of Action

GSK143 acts primarily as a selective inhibitor of spleen tyrosine kinase. By inhibiting this enzyme, GSK143 disrupts signaling pathways associated with immune receptors like the B cell receptor and Fc receptors.

Process Data

  • Inhibition Mechanism: GSK143 binds to the active site of spleen tyrosine kinase, preventing substrate phosphorylation.
  • Biological Impact: This inhibition leads to reduced activation of immune cells such as mast cells and macrophages, ultimately modulating immune responses .
Physical and Chemical Properties Analysis

GSK143 exhibits several notable physical and chemical properties:

  • Solubility: It has good aqueous solubility, making it suitable for oral administration.
  • Stability: The compound demonstrates stability under physiological conditions, which is crucial for therapeutic applications.
  • pIC50 Values: GSK143 shows a pIC50 value of 7.5 against spleen tyrosine kinase, indicating high potency .
Applications

GSK143 has diverse applications across various fields:

  • Scientific Research: It serves as a tool compound for studying spleen tyrosine kinase's role in cell signaling and immune responses.
  • Medical Applications: Research is ongoing into its potential use for treating autoimmune diseases, chronic lymphocytic leukemia, and inflammatory conditions. Preclinical studies have shown promising results in improving gastrointestinal transit in models of postoperative ileus .
  • Drug Development: GSK143 is being explored for its ability to inform the development of new therapeutic agents targeting spleen tyrosine kinase.
Introduction to SYK Kinase and Therapeutic Targeting

Spleen tyrosine kinase (SYK) is a cytoplasmic non-receptor tyrosine kinase predominantly expressed in hematopoietic cells. It serves as a critical signaling hub for immunoreceptor tyrosine-based activation motifs (ITAMs), linking surface receptor engagement to intracellular cascades regulating proliferation, differentiation, and inflammatory responses [3] [6]. Dysregulated SYK activity drives pathological processes in autoimmune diseases, inflammation, and hematologic cancers, making it a compelling therapeutic target.

SYK Kinase in Immune Signaling Pathways

Role of SYK in B-Cell Receptor Signaling

Upon B-cell receptor (BCR) engagement, SYK is recruited to phosphorylated ITAMs on CD79A/CD79B subunits. This triggers:

  • Phosphorylation Cascades: SYK activates downstream effectors including PLCγ, PI3K, and BTK, culminating in calcium flux, NF-κB activation, and ERK phosphorylation [3] [6].
  • Survival Signals: In chronic lymphocytic leukemia (CLL), constitutive SYK activation promotes malignant B-cell survival by upregulating anti-apoptotic proteins like MCL-1 [7].
  • Cellular Homing: SYK mediates integrin-dependent adhesion and tissue homing of malignant B cells, facilitating microenvironmental survival signals [3].

GSK143 potently disrupts this cascade by inhibiting SYK phosphorylation (pIC₅₀ = 7.5), abrogating early BCR signaling events. At 1 μM, it blocks SYK phosphorylation and calcium flux in CLL cells within 30 minutes, reducing viability (IC₅₀ = 323 nM) [1] [7].

Table 1: Selectivity Profile of Clinical-Stage SYK Inhibitors

CompoundSYK pIC₅₀Selectivity vs ZAP-70Key IndicationsDevelopment Phase
GSK1437.5600-foldInflammation, CLLPreclinical
Fostamatinib (R406)6.810-foldITP, AutoimmunityFDA-approved (ITP)
Entospletinib8.2300-foldB-cell malignanciesPhase III
Sovleplenib9.1>500-foldB-cell lymphomaPhase I/II

Data compiled from [1] [3] [9]

SYK-Dependent Mechanisms in Autoimmune and Inflammatory Disorders

SYK integrates signaling from diverse receptors implicated in inflammation:

  • Fc Receptor Signaling: SYK activation downstream of FcγR drives neutrophil/macrophage-mediated inflammation. GSK143 (0.1–10 mg/kg, oral) reduces immune cell infiltration in murine intestinal muscularis and reverses passive Arthus reaction (70% inhibition at 30 mg/kg) by blocking FcR-dependent Erk phosphorylation (pIC₅₀ = 7.1) [1] [3].
  • Integrin Adhesion: In macrophages, SYK-ITAM interactions amplify TNF-α and IL-6 production. GSK143 (0.1–10 μM) suppresses cytokine release in bone marrow-derived macrophages dose-dependently [1] [3].
  • Oxidative Stress Management: SYK regulates NADPH oxidase activity and reactive oxygen species (ROS) production in phagocytes, amplifying tissue damage in inflammatory states [6] [8].

Table 2: SYK Inhibition in Preclinical Models of Inflammation

Disease ModelGSK143 Dose/RegimenKey OutcomesMechanistic Insight
Intestinal Manipulation (Mice)0.1–10 mg/kg oralReduced immune cell recruitment in muscularisBlocked FcR/Erk signaling
Cutaneous Arthus (Rat)10–30 mg/kg oral50–70% inhibition of inflammationSuppressed immune complex-driven vasculitis
Bone Marrow Macrophages0.1–10 μM in vitroConcentration-dependent cytokine reductionInhibited SYK/NF-κB axis

Data from [1] [3]

Rationale for SYK Inhibition in Hematological Malignancies

SYK is aberrantly activated in acute myeloid leukemia (AML), chronic lymphocytic leukemia (CLL), and diffuse large B-cell lymphoma (DLBCL) via:

  • Oncogenic Driver Mutations: FLT3-ITD in AML constitutively activates SYK, which cooperates with STAT5 to upregulate MYC and mitochondrial biogenesis genes [6].
  • Microenvironmental Cues: Stromal cell contact induces SYK phosphorylation in CLL, sustaining survival through BCR-like signals resistant to BTK inhibitors [3] [7].
  • Leukemia Stem Cell (LSC) Maintenance: In AML, SYK maintains LSC oxidative metabolism via STAT5/MYC. Genetic SYK depletion reduces CD34⁺CD38⁻CD123⁺ LSCs and impairs xenotransplant engraftment [6].

GSK143 targets these mechanisms through:

  • Direct Kinase Inhibition: Blocks SYK-dependent phosphorylation of STAT5 (Y694) and ERK (T202/Y204), downregulating MYC and mitochondrial biogenesis in LSCs [6].
  • Metabolic Reprogramming: Suppresses oxidative phosphorylation (OXPHOS) in LSCs by 60–80%, sensitizing them to cytarabine [6].
  • Synergy with Chemotherapy: Combined with fludarabine, enhances apoptosis in CLL cells by overcoming stromal protection [7].

Table 3: Efficacy of GSK143 in Hematologic Malignancy Models

MalignancyModel SystemGSK143 ActivityMolecular Targets
CLLPrimary patient cellsIC₅₀ = 323 nM; blocks SYK phosphorylationSYK, Ca²⁺ flux, PLCγ
AMLLSC-enriched KG1 cellsReduces CD34⁺CD38⁻ population by 70%STAT5, MYC, mitochondrial genes
DLBCLREC-1 cell lineInduces apoptosis at IC₅₀ < 500 nMSYK/BLNk/ERK axis

Data from [1] [6] [7]

Compounds Mentioned

  • GSK143
  • Fostamatinib (R406)
  • Entospletinib
  • Sovleplenib
  • Cerdulatinib
  • TAK-659

Properties

Product Name

GSK143

IUPAC Name

2-[[(3R,4R)-3-aminooxan-4-yl]amino]-4-(4-methylanilino)pyrimidine-5-carboxamide

Molecular Formula

C17H22N6O2

Molecular Weight

342.4 g/mol

InChI

InChI=1S/C17H22N6O2/c1-10-2-4-11(5-3-10)21-16-12(15(19)24)8-20-17(23-16)22-14-6-7-25-9-13(14)18/h2-5,8,13-14H,6-7,9,18H2,1H3,(H2,19,24)(H2,20,21,22,23)/t13-,14+/m0/s1

InChI Key

KBPYMFSSFLOJPH-UONOGXRCSA-N

SMILES

CC1=CC=C(C=C1)NC2=NC(=NC=C2C(=O)N)NC3CCOCC3N

Solubility

Soluble in DMSO, not in water

Synonyms

GSK143; GSK 143; GSK-143.

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC=C2C(=O)N)NC3CCOCC3N

Isomeric SMILES

CC1=CC=C(C=C1)NC2=NC(=NC=C2C(=O)N)N[C@@H]3CCOC[C@@H]3N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.